molecular formula C15H16N4O3S B6972847 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one

4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one

Cat. No.: B6972847
M. Wt: 332.4 g/mol
InChI Key: KXKVFNGDUIEBPP-UHFFFAOYSA-N
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Description

4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with piperazine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one include other piperazine derivatives and thiophene-containing molecules. Examples might include:

  • 1-(2-Thienyl)-4-(1-methylpyrazol-4-yl)piperazine
  • 4-(5-Acetylthiophene-2-carbonyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(5-acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-10(20)12-3-4-13(23-12)15(22)18-5-6-19(14(21)9-18)11-7-16-17(2)8-11/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVFNGDUIEBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCN(C(=O)C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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